Dansyl fluoride

Catalog No.
S570789
CAS No.
34523-28-9
M.F
C12H12FNO2S
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dansyl fluoride

CAS Number

34523-28-9

Product Name

Dansyl fluoride

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonyl fluoride

Molecular Formula

C12H12FNO2S

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C12H12FNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3

InChI Key

JMHHECQPPFEVMU-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)F

Synonyms

5-dimethylaminonaphthalene-1-sulfonyl fluoride, dansyl fluoride

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)F
  • Fluorescent Labeling

    Dansyl fluoride reacts with primary amines present in amino acid side chains, particularly lysine residues, forming a covalent bond and introducing a fluorescent group. This labeling allows researchers to visualize and track proteins in various techniques like electrophoresis, chromatography, and microscopy .

  • Enzyme Inhibition

    Dansyl fluoride acts as an irreversible inhibitor for specific enzymes, particularly serine proteinases, by reacting with the active site serine residue. This property allows researchers to study enzyme activity, kinetics, and mechanisms by blocking specific protein functions .

Applications in Cancer Research

  • Tumor Cell Detection: Dansyl fluoride has been studied for its potential in detecting tumor cells. It binds specifically to guanidinobenzoatase (GB), an enzyme present on the surface of some tumor cells. This binding generates a blue fluorescence, allowing researchers to distinguish tumor cells from normal tissues in histological sections .

Dansyl fluoride, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl fluoride, is a fluorescent labeling reagent widely used in biochemistry and molecular biology. It is characterized by its ability to react with primary amines, particularly in amino acids and proteins, forming stable sulfonamide adducts that exhibit strong fluorescence. This property makes Dansyl fluoride invaluable for various applications, including protein sequencing and analysis of amino acid compositions. The compound is a derivative of dansyl chloride, differing primarily in the presence of a fluoride atom instead of a chloride ion, which enhances its reactivity with amines .

Dansyl fluoride predominantly reacts with primary amines, such as those found in lysine residues of proteins. The reaction typically proceeds through nucleophilic attack by the amine on the sulfonyl carbon atom of Dansyl fluoride, resulting in the formation of a covalent bond and the release of fluoride ions. This reaction can be represented as follows:

R NH2+Dansyl fluorideR NH Dansyl+F\text{R NH}_2+\text{Dansyl fluoride}\rightarrow \text{R NH Dansyl}+\text{F}^-

This covalent modification not only labels the amino acid but also imparts fluorescent properties to the modified protein, facilitating detection and quantification through fluorescence spectroscopy .

The biological activity of Dansyl fluoride is primarily linked to its role as a fluorescent probe. When conjugated to proteins, it allows researchers to study protein dynamics, folding, and interactions in real time. The dansyl group exhibits strong fluorescence upon excitation at specific wavelengths (typically around 340 nm), making it suitable for various imaging and analytical techniques. Furthermore, studies have shown that dansyl derivatives can be sensitive to their local environment, which can provide insights into conformational changes within proteins .

Dansyl fluoride can be synthesized through several methods:

  • Direct Fluorination: This method involves reacting dansyl chloride with a fluoride source such as potassium fluoride or other fluorinating agents under controlled conditions.
  • Sulfonic Acid Reaction: Another common synthesis route is reacting 5-(dimethylamino)naphthalene-1-sulfonic acid with phosphorus oxychloride followed by treatment with potassium fluoride to yield Dansyl fluoride .

Both methods emphasize the importance of controlling reaction conditions to optimize yield and purity.

Dansyl fluoride has diverse applications in biochemical research:

  • Protein Labeling: It is extensively used for labeling proteins to study their structure and dynamics.
  • Fluorescence Microscopy: The fluorescent properties allow for visualization in live-cell imaging.
  • Amino Acid Analysis: It aids in the identification and quantification of amino acids in complex mixtures.
  • Enzyme Kinetics: Dansyl derivatives can be employed to monitor enzyme activity through changes in fluorescence intensity .

Interaction studies involving Dansyl fluoride focus on its ability to modify specific amino acids within proteins. Research has demonstrated that it preferentially labels lysine residues, providing insights into enzyme mechanisms and protein interactions. For instance, studies have shown that Dansyl fluoride can selectively react with serine hydrolases, impacting their catalytic activity by modifying key residues involved in substrate binding or catalysis .

Additionally, dansyl derivatives have been used as probes to explore protein-protein interactions through techniques like Förster resonance energy transfer (FRET), where energy transfer between fluorescently labeled donor and acceptor molecules indicates proximity between interacting proteins .

Several compounds share structural similarities with Dansyl fluoride but differ in their chemical properties or applications:

Compound NameStructure/FunctionalityUnique Features
Dansyl chlorideSimilar reactivity but less stable than fluoridesReacts with both primary and secondary amines
Naphthalene-2-sulfonic acidLacks the dimethylamino groupUsed primarily for sulfonation reactions
FluoresceinA different fluorophoreExhibits different excitation/emission profiles
5-CarboxyfluoresceinContains a carboxylic acid groupUsed for similar labeling but with different solubility

Dansyl fluoride stands out due to its specific reactivity towards primary amines and its strong fluorescence characteristics, making it particularly useful for biochemical labeling applications .

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

34523-28-9

Wikipedia

1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)-

General Manufacturing Information

1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)-: INACTIVE

Dates

Modify: 2023-08-15

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